



Application Notes: Using NP (147-155) Tetramers for Flow Cytometry Analysis

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Compound of Interest					
Compound Name:	Influenza NP (147-155)				
Cat. No.:	B12433145	Get Quote			

Introduction

Major Histocompatibility Complex (MHC) tetramers are powerful tools in immunology for the direct detection and quantification of antigen-specific T cells.[1][2] These reagents consist of four biotinylated MHC molecules, each folded with a specific peptide epitope, bound to a fluorochrome-conjugated streptavidin molecule.[1] This tetrameric structure provides increased avidity, allowing for stable binding to T-cell receptors (TCRs) that recognize the specific peptide-MHC (pMHC) complex.[3][4]

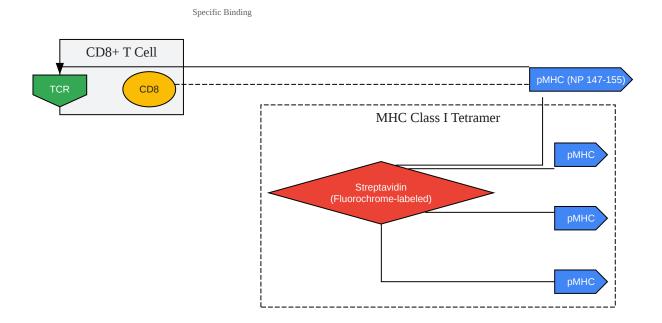
The influenza A nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine development.[5][6] The NP (147-155) peptide, with the amino acid sequence TYQRTRALV, is an immunodominant H-2K^d-restricted epitope in BALB/c mice. [5][7][8] Consequently, fluorescently labeled H-2K^d/NP (147-155) tetramers are invaluable for tracking the kinetics, phenotype, and function of NP-specific CD8+ T-cell responses during influenza infection and vaccination studies.[6][9][10] These reagents allow researchers to precisely identify and characterize the T-cell populations responsible for viral clearance, contributing significantly to vaccine research and immunotherapy development.[2][11]

Principle of Tetramer Staining

The fundamental principle of tetramer staining lies in the specific interaction between the T-cell receptor and its cognate pMHC complex. While the affinity of a single TCR for a single pMHC complex is low, the multivalent nature of the tetramer reagent significantly increases the binding avidity, enabling stable cell-surface staining that is detectable by flow cytometry.[3][4]



This allows for the enumeration and phenotyping of rare antigen-specific T cells directly ex vivo.



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Caption: Principle of MHC Tetramer binding to an antigen-specific CD8+ T cell.

Data Presentation: Quantitative Analysis of NP (147-155)-Specific CD8+ T Cells

The frequency of NP (147-155)-specific CD8+ T cells can vary significantly depending on the tissue, time post-infection, and vaccination strategy. The following tables summarize representative data from published studies.

Table 1: Frequency of NP (147-155)+ CD8+ T Cells Post-Influenza Infection in BALB/c Mice.



Tissue	Time Post-Infection	% of CD8+ T Cells (Mean ± SEM)	Reference
Lungs	Day 5	~15%	[6]
Bronchoalveolar Lavage (BAL)	Day 6	Detectable	[12][13]
Bronchoalveolar Lavage (BAL)	Day 8	~1.5%	[12][13]
Bronchoalveolar Lavage (BAL)	Day 10	~2.5% (Plateau)	[12][13]
Lungs	Day 12-13 (Weeks post-vaccination)	10,000 - 40,000 total cells	[14]

Table 2: Effect of Vaccination Route on NP (147-155)+ CD8+ T-Cell Response.

Vaccination Route (rAd/NP)	Challenge	Tissue	% of CD8+ T Cells	Reference
Intranasal (i.n.)	PR8 Influenza	Lungs	Significantly increased vs. control	[6]
Sublingual (s.l.)	PR8 Influenza	Lungs	Lower response than i.n.	[6]
Intramuscular (i.m.)	-	Lungs	Weak response	[15]

Experimental Protocols Protocol 1: Preparation of Single-Cell Suspensions

A. From Murine Spleen or Lymph Nodes:

 Aseptically harvest spleen or lymph nodes into a petri dish containing 5 mL of cold FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide).

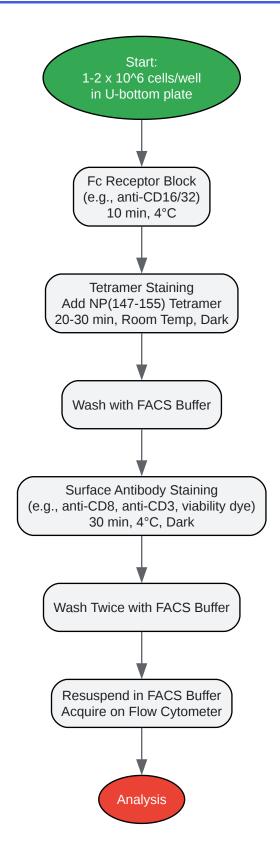


- Gently mash the tissue between the frosted ends of two sterile glass slides or using a syringe plunger against a 70 µm cell strainer.
- Rinse the strainer with an additional 5 mL of FACS buffer to collect all cells.
- Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.
- If processing spleen, resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.
- Neutralize the lysis buffer by adding 10 mL of FACS buffer.
- Centrifuge, discard the supernatant, and resuspend the cell pellet in FACS buffer.
- Count viable cells using a hemocytometer and Trypan Blue exclusion. Adjust cell concentration to 1-2 x 10^7 cells/mL.
- B. From Murine Lungs:
- Perfuse lungs with PBS through the right ventricle to remove intravascular blood cells.[12]
- Excise the lungs, mince them into small pieces, and place them in a digestion buffer (e.g., RPMI with collagenase and DNase I).[12]
- Incubate for 30-60 minutes at 37°C with gentle agitation.
- Press the digested tissue through a 70 μm cell strainer.
- Purify lymphocytes using a density gradient medium (e.g., Lympholyte-M).[12]
- Wash the isolated lymphocytes with FACS buffer, count, and adjust concentration as above.

Protocol 2: Staining Protocol for NP (147-155) Tetramers

This protocol is adapted from standard procedures for tetramer and surface marker staining.[4] [16][17]





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Caption: Standard experimental workflow for tetramer and surface antibody staining.



Reagents and Materials:

- Single-cell suspension (1-2 x 10⁶ cells per sample)
- FACS Buffer (PBS, 2% FBS, 0.1% Sodium Azide)
- Fc Block (e.g., anti-mouse CD16/CD32)[7]
- PE-labeled H-2K^d/NP (147-155) Tetramer
- Fluorochrome-conjugated antibodies (e.g., FITC anti-mouse CD8, APC anti-mouse CD3)[7]
- Viability dye (e.g., 7-AAD, DAPI, or a fixable viability stain)
- 96-well U-bottom plate

Procedure:

- Cell Plating: Add 1-2 x 10⁶ cells in 50 μL of FACS buffer to each well of a 96-well U-bottom plate.
- Fc Block: Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.[7]
- Tetramer Staining: Without washing, add the pre-titrated optimal concentration of the NP (147-155) tetramer (a common starting point is 1 μg per sample or a 1:200 dilution).[12][17] Incubate for 20-30 minutes at room temperature, protected from light.[16][17] Note: Staining at 37°C can lead to TCR internalization, while 4°C can reduce signal. Room temperature is often a good compromise.[18]
- Wash: Add 150 μ L of cold FACS buffer to each well and centrifuge at 400 x g for 3 minutes. Decant the supernatant.
- Surface Marker Staining: Resuspend the cell pellet in 50 μL of a master mix containing fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD44).
- Incubation: Incubate for 30 minutes at 4°C in the dark.[16]

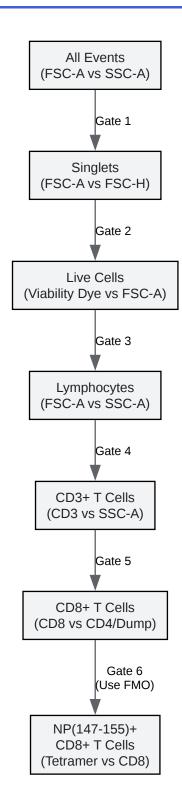


- Final Washes: Wash the cells twice with 200 μL of cold FACS buffer per well.
- Acquisition: Resuspend the final cell pellet in 200 μL of FACS buffer. If not using a fixable viability dye, add a non-fixable dye like 7-AAD or DAPI just before analysis. Acquire samples on a flow cytometer within 1-4 hours.[4]

Protocol 3: Flow Cytometry Gating Strategy

A proper gating strategy is critical to exclude dead cells, doublets, and non-T cells, ensuring that the analysis is focused on the target CD8+ T-cell population.[19] Using a "Fluorescence Minus One" (FMO) control for the tetramer is essential for setting an accurate positive gate.[20]





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Caption: A hierarchical gating strategy for identifying tetramer-positive CD8+ T cells.

Gating Steps:



- Lymphocyte Gate: Gate on the lymphocyte population based on forward scatter (FSC-A) and side scatter (SSC-A) properties.[19]
- Singlet Gate: Exclude cell doublets by gating on single cells using FSC-Area (FSC-A) versus FSC-Height (FSC-H).[20]
- Viability Gate: Gate on live cells by excluding cells that are positive for the viability dye.[21]
- CD3+ Gate: From the live singlet population, gate on T cells by identifying CD3-positive cells.
 [20]
- CD8+ Gate: From the CD3+ population, gate on cytotoxic T cells by selecting CD8-positive cells. A "dump channel" containing antibodies against non-target cells (like CD4, CD19, NK1.1) can be used to exclude them from this gate.[19][21]
- Tetramer+ Gate: Finally, within the CD8+ T-cell gate, identify the antigen-specific population by gating on cells positive for the NP (147-155) tetramer. The gate should be set based on an FMO control where the tetramer has been omitted from the staining panel.[20]

Optimization and Troubleshooting

- Tetramer Titration: The optimal concentration of each tetramer lot should be determined by titration to achieve the best signal-to-noise ratio.[16]
- Temperature: Staining temperature can affect results. While 4°C is common for antibody staining, tetramer binding can be stronger at room temperature or 37°C, but this may also increase non-specific binding or induce TCR internalization.[18]
- Non-specific Binding: Ensure proper Fc receptor blocking. The inclusion of a dump channel and a viability dye is crucial to reduce background and false positives.[19]
- Low Frequency Populations: For rare events, acquiring a higher number of total events (e.g., >500,000) is necessary for statistical significance.
- Improving Signal: Some protocols suggest the addition of protein kinase inhibitors (like dasatinib) to prevent TCR internalization and enhance staining intensity, though this must be carefully validated for each experimental system.[3]



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